Cas no 1348081-04-8 (AM1220 Azepane Isomer)

AM1220 Azepane Isomer 化学的及び物理的性質

名前と識別子

-

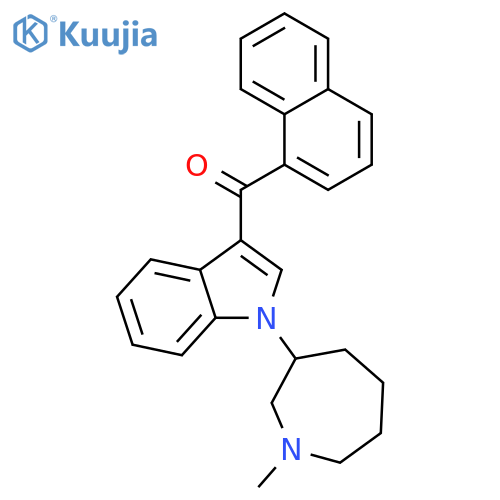

- [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone

- AM1220 azepane isomer

- (1-((1-methylazepan-3-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

- AM1220 azepane isomer NCE 20

- 3CR0LAO0TI

- (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

- DTXSID701043056

- NS00114133

- UNII-3CR0LAO0TI

- 1348081-04-8

- [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone

- ZDCZZWAEXISRJF-UHFFFAOYSA-N

- AM1220 Azepane Isomer

-

- インチ: InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3

- InChIKey: ZDCZZWAEXISRJF-UHFFFAOYSA-N

- ほほえんだ: CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54

計算された属性

- せいみつぶんしりょう: 382.204513457g/mol

- どういたいしつりょう: 382.204513457g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 29

- 回転可能化学結合数: 3

- 複雑さ: 577

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.2Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

AM1220 Azepane Isomer 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A729328-5mg |

AM1220 Azepane Isomer |

1348081-04-8 | 5mg |

$ 362.00 | 2023-04-19 | ||

| 1PlusChem | 1P00A1VX-10mg |

AM1220 azepane isomer |

1348081-04-8 | ≥98% | 10mg |

$746.00 | 2023-12-22 | |

| 1PlusChem | 1P00A1VX-5mg |

AM1220 azepane isomer |

1348081-04-8 | ≥98% | 5mg |

$437.00 | 2023-12-22 | |

| A2B Chem LLC | AE68205-5mg |

AM1220 azepane isomer |

1348081-04-8 | ≥98% | 5mg |

$321.00 | 2024-04-20 | |

| TRC | A729328-50mg |

AM1220 Azepane Isomer |

1348081-04-8 | 50mg |

$ 2870.00 | 2023-04-19 | ||

| 1PlusChem | 1P00A1VX-1mg |

AM1220 azepane isomer |

1348081-04-8 | ≥98% | 1mg |

$124.00 | 2023-12-22 | |

| A2B Chem LLC | AE68205-1mg |

AM1220 azepane isomer |

1348081-04-8 | ≥98% | 1mg |

$73.00 | 2024-04-20 | |

| A2B Chem LLC | AE68205-10mg |

AM1220 azepane isomer |

1348081-04-8 | ≥98% | 10mg |

$569.00 | 2024-04-20 |

AM1220 Azepane Isomer 関連文献

-

Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

AM1220 Azepane Isomerに関する追加情報

Research Brief on AM1220 Azepane Isomer (CAS: 1348081-04-8): Recent Advances and Applications

The compound AM1220 Azepane Isomer (CAS: 1348081-04-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a structural isomer of the AM1220 series, exhibits unique pharmacological properties that make it a promising candidate for therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in treating various diseases, particularly those involving the endocannabinoid system.

One of the key findings in recent research is the role of AM1220 Azepane Isomer as a potent and selective agonist of the CB1 receptor. This receptor is a critical component of the endocannabinoid system, which regulates a wide range of physiological processes, including pain perception, appetite, and mood. The high selectivity of AM1220 Azepane Isomer for CB1 receptors over CB2 receptors suggests its potential for targeted therapies with minimized off-target effects. This specificity is particularly advantageous in the development of treatments for neuropathic pain and metabolic disorders.

In addition to its receptor binding properties, recent studies have also investigated the pharmacokinetic profile of AM1220 Azepane Isomer. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize its metabolic stability and bioavailability. These studies have revealed that the compound exhibits favorable pharmacokinetic properties, including moderate plasma half-life and good tissue penetration, which are essential for its therapeutic efficacy.

Another area of active research is the synthetic optimization of AM1220 Azepane Isomer. Researchers have developed novel synthetic routes to improve the yield and purity of the compound, making it more accessible for large-scale production. These advancements are crucial for facilitating preclinical and clinical studies, as well as for potential commercialization. The use of green chemistry principles in the synthesis process has also been explored to reduce environmental impact and enhance sustainability.

Furthermore, recent in vitro and in vivo studies have demonstrated the therapeutic potential of AM1220 Azepane Isomer in various disease models. For instance, in animal models of chronic pain, the compound has shown significant analgesic effects without the adverse side effects commonly associated with traditional opioids. Similarly, in models of obesity and metabolic syndrome, AM1220 Azepane Isomer has been found to modulate appetite and energy expenditure, highlighting its potential as a novel anti-obesity agent.

Despite these promising findings, challenges remain in the development of AM1220 Azepane Isomer as a therapeutic agent. Issues such as long-term safety, potential for abuse, and regulatory hurdles need to be addressed in future studies. Ongoing research is also exploring the compound's potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions, which could further expand its clinical applications.

In conclusion, AM1220 Azepane Isomer (CAS: 1348081-04-8) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique pharmacological profile, combined with recent synthetic and pharmacokinetic improvements, positions it as a promising candidate for the development of novel therapeutics. Continued research and development efforts will be essential to fully realize its potential and bring it closer to clinical application.

1348081-04-8 (AM1220 Azepane Isomer) 関連製品

- 448931-77-9(N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylpropanamide)

- 370846-19-8(2-{3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}-N-phenylacetamide)

- 121365-28-4((E)-6-(4-Ethoxyphenyl)-4-oxo-5-hexenoic acid)

- 2229197-14-0(1-(2-azidoethyl)-2-fluoro-3-(trifluoromethyl)benzene)

- 2138171-87-4(butyl[(1-cyclobutyl-1H-pyrazol-4-yl)methyl]amine)

- 2640873-80-7(3-Chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine)

- 1034874-66-2(5-methyl-1H-Indazol-1-amine)

- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)

- 2229401-96-9(4,4-difluoro-3-(1-methyl-1H-pyrrol-2-yl)butanoic acid)

- 1803714-26-2(2,4-Dichloro-6-(difluoromethoxy)benzyl chloride)